2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine
Overview
Description
2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a pyrazole ring, which is further functionalized with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Borylation: The pyrazole ring is then functionalized with a dioxaborolane group using a Miyaura borylation reaction. This involves the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling with Pyridine: The final step involves coupling the borylated pyrazole with a pyridine derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed, typically targeting the pyridine ring or the pyrazole ring.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in the study of enzyme mechanisms.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group, in particular, can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors or sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine apart is its combination of a pyridine ring with a borylated pyrazole. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its versatility and reactivity are key factors that distinguish it from other similar compounds.
Biological Activity
The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a derivative of pyridine and pyrazole that incorporates a boron-containing moiety. This structure suggests potential biological activity due to the presence of the dioxaborolane group, which is known for its reactivity in various biological contexts. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight: 275.23 g/mol
- CAS Number: Not specified in the sources
Biological Activity Overview
The biological activity of this compound is primarily assessed through its interaction with various biological targets. The following sections outline specific activities and findings related to this compound.
Inhibition Studies
Recent studies have demonstrated that compounds containing the dioxaborolane moiety can act as inhibitors for certain enzymes. For instance, a related study focused on tryptophan hydroxylase inhibitors indicated that modifications to the pyrazole and pyridine rings could enhance inhibitory potency against target enzymes involved in metabolic pathways relevant to obesity and fatty liver disease .
Case Studies
- Tryptophan Hydroxylase Inhibition : A derivative similar to the compound under investigation showed an inhibition rate of 64% at a concentration of 100 µM. This suggests that modifications in the dioxaborolane structure can significantly affect enzyme interactions .
- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their ability to penetrate the blood-brain barrier (BBB). Modifications that reduced lipophilicity improved brain penetration while maintaining efficacy against protozoan parasites such as Trypanosoma brucei .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key findings from various studies:
Compound Modification | Biological Activity | Reference |
---|---|---|
Dioxaborolane moiety | Enhanced enzyme inhibition | |
Pyrazole substitution | Increased potency against TPH1 | |
Pyridine ring changes | Improved BBB penetration |
The mechanism by which this compound exerts its biological effects likely involves its ability to interact with specific enzymes or receptors. The dioxaborolane group may facilitate binding through coordination with metal ions or through hydrogen bonding interactions with active site residues.
Properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-19(10-12)11-13-7-5-6-8-17-13/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHCPNYDGADHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592253 | |
Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-22-3 | |
Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.